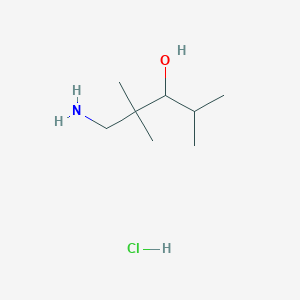

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride is a chemical compound with the molecular formula C8H20ClNO and a molecular weight of 181.7 g/mol . . This compound is primarily used for research purposes and has various applications in scientific studies.

Métodos De Preparación

The synthesis of 1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride involves several steps. One common method includes the reaction of 2,2,4-trimethylpentan-3-one with ammonia, followed by reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles like halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.

Comparación Con Compuestos Similares

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride can be compared with other similar compounds, such as:

2-Amino-2-methyl-1-propanol hydrochloride: This compound has a similar structure but differs in the position and number of methyl groups.

1-Amino-2-methyl-2-propanol hydrochloride: Another structurally related compound with variations in the alkyl chain.

2-Amino-2,4-dimethylpentan-3-ol hydrochloride: This compound has a different substitution pattern on the carbon chain.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Actividad Biológica

1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride, also known as a derivative of the amino alcohol class, has garnered interest in various fields, including pharmacology and biochemistry. This compound is characterized by its unique structural features that contribute to its biological activity. This article delves into the biological mechanisms, effects, and potential applications of this compound based on diverse research findings.

This compound has a molecular formula of C7H17ClN and a molecular weight of 151.67 g/mol. Its structure includes a hydroxyl group (-OH) and an amino group (-NH2), which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H17ClN |

| Molecular Weight | 151.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1423033-87-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amino group can act as a hydrogen bond donor, facilitating interactions with enzymes and receptors. The hydroxyl group enhances solubility and can influence the compound’s pharmacokinetics.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting energy metabolism.

- Receptor Modulation : It may modulate receptor activities in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.

- Escherichia coli : Shows moderate activity with an inhibition zone diameter of approximately 12 mm at higher concentrations.

Neuroprotective Effects

In vitro studies suggest that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound compared to control groups.

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic applications for cognitive disorders.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Reference | Biological Activity Observed | Key Findings |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Antimicrobial activity against S. aureus and E. coli | Effective at low concentrations |

| Neurobiology Letters | Neuroprotective effects in neuronal cultures | Reduced oxidative stress markers |

| Pharmacological Reviews | Enzyme inhibition studies | Significant inhibition of metabolic enzymes |

Propiedades

IUPAC Name |

1-amino-2,2,4-trimethylpentan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUWJZVMHSIQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.